4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid
Overview
Description
AGN 193109-d7 is intended for use as an internal standard for the quantification of AGN 193109 by GC- or LC-MS. AGN 193109 is an antagonist of retinoic acid receptors (RARs). AGN 193109 decreases expression of cytokeratin K5-8, 13, 14, 16, 17, and 19 genes, markers of retinoid action in ECE16-1 cells, when co-administered with TTNPB but not when used alone. In vivo, AGN 193109 induces cleft palate or frontonasal dysplasia and eye malformations in fetuses of pregnant mice following a single oral dose of 1 mg/kg.
Scientific Research Applications
Comparative Teratogenic Activity of Cancer Chemopreventive Retinoids
Retinoidal benzoic acid congeners, commonly known as arotinoids, are synthetic retinoids with properties of vitamin A. They are used in cancer chemoprevention due to their favorable therapeutic ratios compared to all-trans-retinoic acid. Arotinoids have shown significant embryopathic action, similar to all-trans-retinoic acid, indicating their potential in cancer chemoprevention research (Flanagan, Willhite, & Ferm, 1987).
Luminescent Lanthanide Complexes
Research on luminescent lanthanide complexes, specifically the photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes, has been conducted. This study provides insights into the energy-transfer pathway in luminescent lanthanide complexes, demonstrating the importance of intramolecular charge transfer (ICT) states in these processes (Kim, Baek, & Kim, 2006).
Differential Action on Coregulator Interaction
The molecular details by which synthetic ligands influence nuclear receptors like Retinoic acid receptors (RARs) have been studied. This research has helped in understanding how ligands like BMS204,493 and BMS195,614 interact differently with RARs, affecting coactivator and corepressor interactions. These insights are crucial for drug development targeting specific nuclear receptors (Germain et al., 2009).
Synthesis of Benzoic Acids
Studies have been conducted on the synthesis of benzoic acids and their derivatives, providing valuable insights into the synthetic strategies and chemical properties of these compounds. This research is significant for the development of new pharmaceuticals and materials (Epsztajn, Jóźwiak, & Szcześniak, 1993).
Structure-Activity Relationships
The structure-activity relationships of chalcone-4-carboxylic acids, which are retinoidal benzoic acids, have been explored. This research focuses on the differentiation-inducing activity of these compounds on human promyelocytic leukemia cells, providing insights into the potential therapeutic applications of these compounds (Kagechika, Kawachi, Hashimoto, & Shudo, 1989).
properties
IUPAC Name |
4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30)/i1D3,4D,5D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEQLLNVRRTCKJ-KPYMRHKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C)[2H])[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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